molecular formula C26H34N2O2 B5009588 1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B5009588
M. Wt: 406.6 g/mol
InChI Key: SSXWSCCKTXVORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves its interaction with dopamine and serotonin receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, which may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to exhibit anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under a variety of conditions. However, its limited solubility in water can pose challenges for certain experiments, and its high cost may limit its widespread use.

Future Directions

There are several avenues for future research on 1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. In medicinal chemistry, further studies are needed to explore its potential as a treatment for various psychiatric and neurological disorders. In addition, its potential as a material for use in organic electronics should be further investigated, with a focus on optimizing its charge-transport properties and developing new applications. Finally, studies on the toxicity and safety of this compound are needed to assess its potential for use in clinical settings.

Synthesis Methods

The synthesis of 1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves the reaction between 4-isopropylbenzyl chloride and 4-(2-(1-pyrrolidinyl)carbonylphenoxy)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and purification.

Scientific Research Applications

1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors. It has also been studied for its potential as a treatment for neuropathic pain and inflammatory disorders.
In addition, this compound has been explored for its potential applications in the field of organic electronics. It has been shown to exhibit excellent charge-transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.

properties

IUPAC Name

[2-[1-[(4-propan-2-ylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2/c1-20(2)22-11-9-21(10-12-22)19-27-17-13-23(14-18-27)30-25-8-4-3-7-24(25)26(29)28-15-5-6-16-28/h3-4,7-12,20,23H,5-6,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXWSCCKTXVORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.